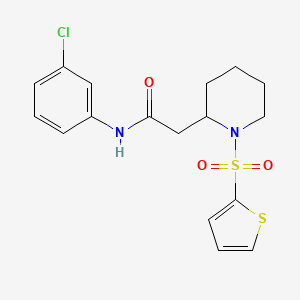
2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide
Descripción general
Descripción
2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide, also known as BPPA, is a novel compound that has gained significant attention in the field of medicinal chemistry. BPPA belongs to the family of piperazine derivatives, which have shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide is not fully understood. However, it is believed that 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide exerts its therapeutic effects by modulating various signaling pathways involved in cancer, inflammation, and neurological disorders. 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has been shown to inhibit the activity of MMPs and reduce the levels of ROS, which are involved in cancer and inflammation. 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and excitotoxicity.
Biochemical and Physiological Effects:
2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has been shown to have various biochemical and physiological effects. In cancer, 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. In inflammation, 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has been shown to reduce oxidative stress and excitotoxicity, which are involved in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are needed to determine the optimal dosage and administration route of 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide.
Direcciones Futuras
There are several future directions for the study of 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide. One direction is to further investigate the mechanism of action of 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide in cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method of 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide to improve its purity and yield. Further studies are also needed to determine the pharmacokinetics and pharmacodynamics of 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide in vivo. Finally, clinical studies are needed to evaluate the safety and efficacy of 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide in humans.
Aplicaciones Científicas De Investigación
2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has shown promising anti-proliferative and anti-metastatic effects in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
In inflammation, 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various inflammatory diseases.
In neurological disorders, 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are involved in the pathogenesis of various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-(4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-21-7-9-24(10-8-21)27-25(31)20-28-13-11-23(12-14-28)26(32)30-17-15-29(16-18-30)19-22-5-3-2-4-6-22/h2-10,23H,11-20H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXGATRKKRUYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-fluorophenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B3413057.png)


![3-Benzyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3413083.png)
![N-(3-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3413089.png)
![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3413094.png)
![8-(4-fluorophenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3413095.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B3413101.png)
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413107.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3413114.png)
![N-(2-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413123.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(3-chlorobenzyl)pyridazin-3(2H)-one](/img/structure/B3413139.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3413145.png)
![6-(2-chloro-6-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3413146.png)